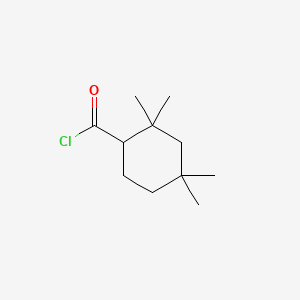
Aminoisoquinoline, 13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aminoisoquinoline, 13 is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline itself is a fusion product of a benzene ring and a pyridine nucleus this compound, specifically, is characterized by the presence of an amino group attached to the isoquinoline ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of aminoisoquinoline, 13 can be achieved through various methods. One common approach involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles. This metal-free one-pot synthesis enables the formation of aminoisoquinoline derivatives from readily available starting materials .
Another method involves the conversion of 1,3-dichloro-6-nitroisoquinoline to 6-aminoisoquinoline through a series of reactions, including reduction and cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
化学反应分析
Types of Reactions: Aminoisoquinoline, 13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.
科学研究应用
Aminoisoquinoline, 13 has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of aminoisoquinoline, 13 involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, this compound can induce cell death in cancer cells, making it a potential anticancer agent.
相似化合物的比较
Aminoisoquinoline, 13 can be compared with other similar compounds, such as:
8-Aminoquinoline: This compound is used as an antimalarial agent and has a similar structure to this compound but with the amino group at a different position.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
属性
分子式 |
C26H22ClN7 |
|---|---|
分子量 |
468.0 g/mol |
IUPAC 名称 |
1-N-(4-chlorophenyl)-6-methyl-5-N-[3-[6-(methylamino)pyrimidin-4-yl]pyridin-2-yl]isoquinoline-1,5-diamine |
InChI |
InChI=1S/C26H22ClN7/c1-16-5-10-20-19(11-13-30-25(20)33-18-8-6-17(27)7-9-18)24(16)34-26-21(4-3-12-29-26)22-14-23(28-2)32-15-31-22/h3-15H,1-2H3,(H,29,34)(H,30,33)(H,28,31,32) |
InChI 键 |
QLKGZBYGKCVLEX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=CC(=NC=N5)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


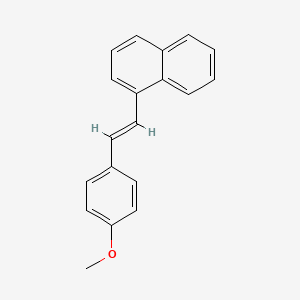
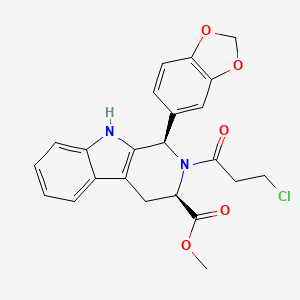
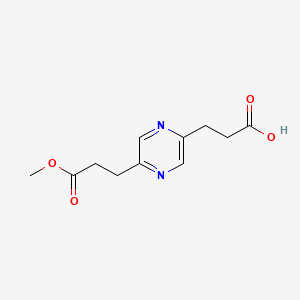
![2-amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-4(5H)-thiazolone](/img/structure/B13850628.png)
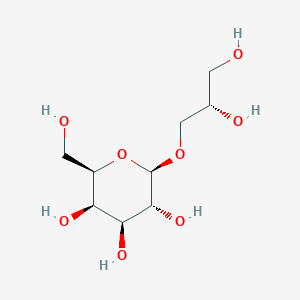

![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate](/img/structure/B13850642.png)
![2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13850650.png)

![5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)
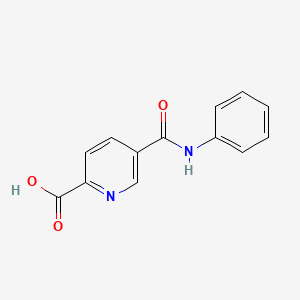
![3-[4-(4-Bromobutoxy)phenyl]propan-1-ol](/img/structure/B13850682.png)
![5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13850693.png)
